molecular formula C13H25NO B13259526 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol

2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol

Cat. No.: B13259526
M. Wt: 211.34 g/mol
InChI Key: JQUDVRAZYAVUPF-UHFFFAOYSA-N
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Description

2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C13H25NO It is a cyclohexane derivative where a cyclohexylmethylamino group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexylmethylamine with cyclohexanone. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Cyclohexanone+CyclohexylmethylamineThis compound\text{Cyclohexanone} + \text{Cyclohexylmethylamine} \rightarrow \text{this compound} Cyclohexanone+Cyclohexylmethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as its use as an intermediate in drug synthesis, is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone derivative of cyclohexane.

    Cyclohexylamine: An amine derivative of cyclohexane.

    Cyclohexanol: An alcohol derivative of cyclohexane.

Uniqueness

2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

2-(cyclohexylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C13H25NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h11-15H,1-10H2

InChI Key

JQUDVRAZYAVUPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2CCCCC2O

Origin of Product

United States

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